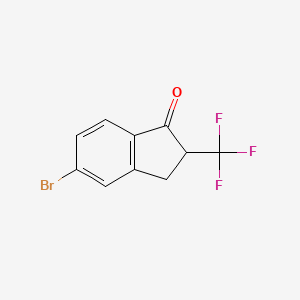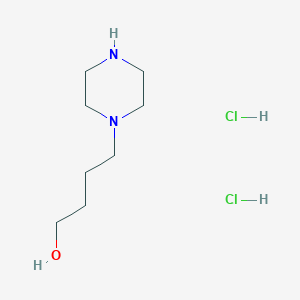
4-(Piperazin-1-yl)butan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Piperazin-1-yl)butan-1-ol dihydrochloride” is a chemical compound with the empirical formula C8H20Cl2N2O . It has a molecular weight of 231.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “this compound” is OCCCCN1CCNCC1.[H]Cl.[H]Cl . The InChI key is QATLFLZVCMBWDT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid . It has a storage class code of 11, which indicates that it is a combustible solid . The flash point is not applicable .Scientific Research Applications
Anti-Mycobacterial Activity
Piperazine derivatives, including structures similar to 4-(Piperazin-1-yl)butan-1-ol dihydrochloride, have been extensively researched for their anti-mycobacterial properties. These compounds are recognized for their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review by Girase et al. (2020) highlights the significance of piperazine as a core structure in developing potent anti-TB molecules, emphasizing its role in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacological Versatility
Rathi et al. (2016) discuss the therapeutic versatility of piperazine derivatives, underlining their application across a spectrum of pharmacological fields. Piperazine's incorporation into drug design has yielded compounds with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. This underscores the scaffold's broad potential in drug discovery, facilitating the design of molecules for various diseases (Rathi et al., 2016).
Metabolic Pathways and Drug Interactions
The metabolism and disposition of arylpiperazine derivatives, which are closely related to this compound, have been reviewed by Caccia (2007). This work explores the metabolic pathways, specifically focusing on the CYP3A4-dependent N-dealkylation process, crucial for understanding the pharmacokinetics and potential drug interactions of such compounds (Caccia, 2007).
Novel Opioid-like Compounds
Research on novel psychoactive substances, such as MT-45, which share structural similarities with piperazine derivatives, provides insight into their opioid-like effects. This includes studies on availability, use, desired and unwanted effects, indicating potential areas of therapeutic application or concern due to dependency risks (Siddiqi et al., 2015).
Chemical Synthesis and Pharmaceutical Applications
Mohammed et al. (2015) review the synthetic approaches and pharmaceutical applications of piperazine and morpholine analogues, showcasing the wide range of pharmacophoric activities these structures exhibit. This highlights the continuous development of novel methods for synthesizing derivatives, thereby expanding their application in medicinal chemistry (Mohammed et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-piperazin-1-ylbutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c11-8-2-1-5-10-6-3-9-4-7-10;;/h9,11H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLFLZVCMBWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)
![N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2441646.png)
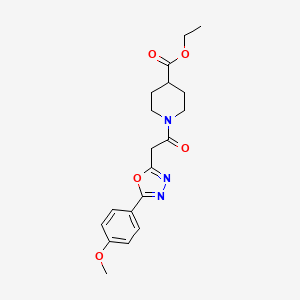
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)
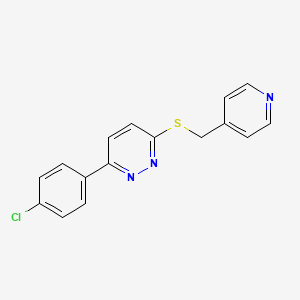
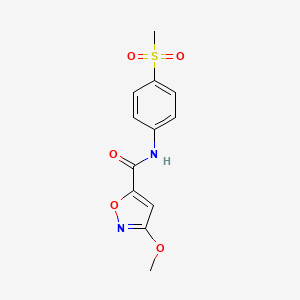
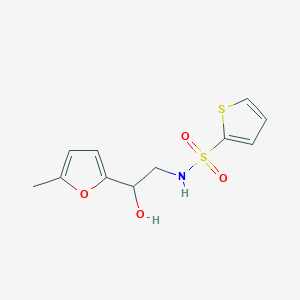

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)
![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
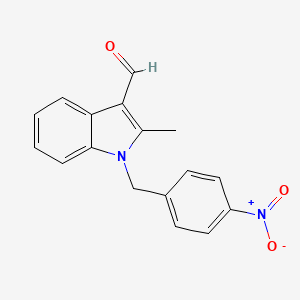
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)

